2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde
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Overview
Description
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzaldehyde core substituted with two 4-methoxyphenylmethylsulfanyl groups at the 2 and 6 positions, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde typically involves the reaction of 2,6-dibromobenzaldehyde with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 4-methoxybenzylsulfanyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzoic acid.
Reduction: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde largely depends on its specific application. For instance, in biological systems, it may exert its effects through interactions with cellular targets, leading to antimicrobial or antioxidant activities. The exact molecular targets and pathways involved would require further detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2,6-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]
Uniqueness
2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde stands out due to its dual 4-methoxyphenylmethylsulfanyl substitutions, which impart unique electronic and steric properties. These features make it particularly useful in the synthesis of novel materials and in exploring new chemical reactivity patterns.
Properties
CAS No. |
918882-54-9 |
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Molecular Formula |
C23H22O3S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2,6-bis[(4-methoxyphenyl)methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C23H22O3S2/c1-25-19-10-6-17(7-11-19)15-27-22-4-3-5-23(21(22)14-24)28-16-18-8-12-20(26-2)13-9-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
AARHCNQZAYLOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=CC=C2)SCC3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
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